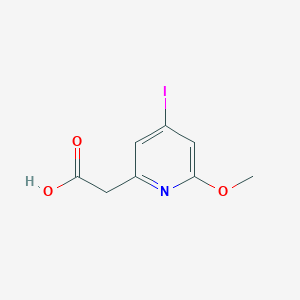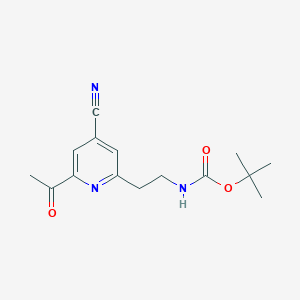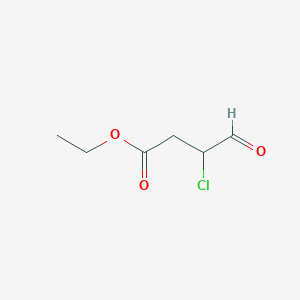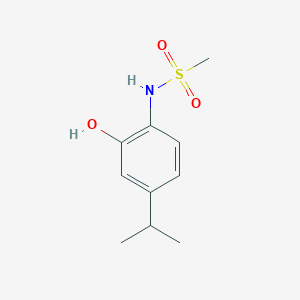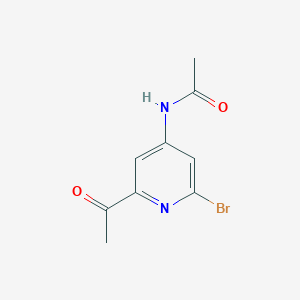
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide is an organic compound with the chemical formula C9H9BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its stability and is used as a raw material in organic synthesis, particularly in the synthesis of other organic compounds such as drugs and pesticides .
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Condensation Reactions: The acetyl group can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of pesticides and other industrial chemicals
作用机制
The mechanism of action of N-(2-Acetyl-6-bromopyridin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide can be compared with other similar compounds, such as:
2-Acetyl-6-bromopyridine: A closely related compound with similar chemical properties and applications.
N-(6-bromopyridin-2-yl)acetamide: Another derivative of pyridine with comparable uses in organic synthesis and industrial applications.
These compounds share similar chemical structures and reactivity, but this compound is unique in its specific substitution pattern and the presence of both acetyl and bromine functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
N-(2-acetyl-6-bromopyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H9BrN2O2/c1-5(13)8-3-7(11-6(2)14)4-9(10)12-8/h3-4H,1-2H3,(H,11,12,14) |
InChI 键 |
MJDNPATZRXSNOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)NC(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)


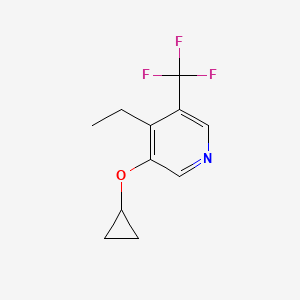
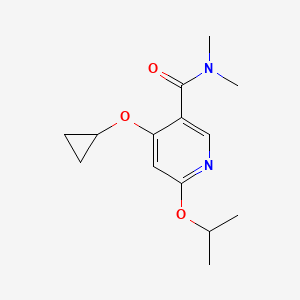
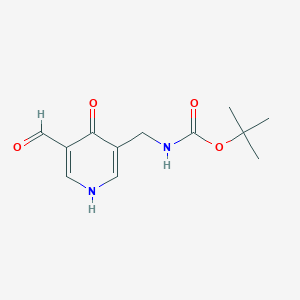

![2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14849804.png)
